molecular formula C6H14N2O2S B1423055 1-Methylpiperidine-4-sulfonamide CAS No. 929632-63-3

1-Methylpiperidine-4-sulfonamide

Cat. No. B1423055
CAS RN: 929632-63-3
M. Wt: 178.26 g/mol
InChI Key: PDBKYXPVRLPNCU-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-sulfonamide is a chemical compound with the CAS Number: 929632-63-3 . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of 1-Methylpiperidine-4-sulfonamide involves several steps. The process starts with a suspension of magnesium in THF, to which 1,2-dibromoethane and 4-chloro-1-methylpiperidine are added. The mixture is then refluxed under nitrogen overnight. The resulting solution is then combined with a cold solution of sulfuryl chloride in THF. The mixture is stirred at 0 C for 1.5 hours, cooled to -78 C, and bubbled with ammonia gas. After stirring at -78 C for 10 minutes, the mixture is allowed to warm to room temperature and is maintained under balloon pressure of NH3 for 2 hours .


Molecular Structure Analysis

The molecular formula of 1-Methylpiperidine-4-sulfonamide is C6H14N2O2S . The average mass is 178.253 Da and the monoisotopic mass is 178.077591 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-Methylpiperidine-4-sulfonamide are complex and involve multiple steps. The compound is used as an intermediate in the synthesis of other important organosulfur compounds .

Scientific Research Applications

Chemokine Receptor Inhibition

1-Methylpiperidine-4-sulfonamide derivatives, such as compound 1 and eut-22, have been identified as potent antagonists of human CCR10 Ca2+ flux, useful in treating dermatological inflammatory conditions like contact hypersensitivity (Abeywardane et al., 2016).

Antibacterial Assay Development

Research involving 1-methylpiperidine-4-sulfonamide derivatives has led to the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples (Adrián et al., 2009).

Complexation with Metal Ions

Tosylated derivatives, including those related to 1-methylpiperidine-4-sulfonamide, have been synthesized and complexed with Ni(II) and Fe(II) ions, indicating potential applications in pharmaceutical and chemical industries (Orie et al., 2021).

Antibacterial Evaluation

Studies on sulfonamide derivatives, including those incorporating the 1-methylpiperidine-4-sulfonamide moiety, have revealed significant antibacterial properties, making them candidates for further drug development (Aziz‐ur‐Rehman et al., 2017).

Sulfonamide as a Functional Group in Drug Design

1-Methylpiperidine-4-sulfonamide is part of the sulfonamide group, a crucial component in medicinal chemistry, particularly in sulfonamide antibacterials (Kalgutkar et al., 2010).

Infrared Spectroscopy and Structural Analysis

Research on sulfonamides, including 1-methylpiperidine-4-sulfonamide derivatives, has involved detailed infrared spectra and visible spectra analyses using techniques like DFT and FT-IR, enhancing understanding of their structure and potential applications (Dabbagh et al., 2008).

Environmental Impact and Biodegradation

Studies have investigated the environmental persistence of sulfonamides and their biodegradation, relevant to understanding the environmental impact of 1-methylpiperidine-4-sulfonamide and related compounds (Ricken et al., 2013).

Mechanism of Action

While the specific mechanism of action for 1-Methylpiperidine-4-sulfonamide is not mentioned in the search results, sulfonamides in general are known to exert their bactericidal effect by inhibiting a metabolic pathway that is necessary for DNA synthesis (replication) .

Safety and Hazards

1-Methylpiperidine-4-sulfonamide hydrochloride has been classified under GHS07. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for 1-Methylpiperidine-4-sulfonamide are not mentioned in the search results, there is a general trend in the field of drug discovery towards the development of therapeutic peptides . This could potentially open up new avenues for the use of 1-Methylpiperidine-4-sulfonamide in the synthesis of these peptides.

properties

IUPAC Name

1-methylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKYXPVRLPNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-sulfonamide

Synthesis routes and methods

Procedure details

To a suspension of magnesium (0.426 g, 17.51 mmol) in THF (50 mL) was added 1,2-dibromoethane (0.058 mL, 0.674 mmol) and stirred for 10 min and then 4-chloro-1-methylpiperidine (1.8 g, 13.47 mmol) in THF (4 mL) was added and the mixture was refluxed under nitrogen overnight. Cooled solution of the (1-methylpiperidin-4-yl)magnesium chloride was canulated into a cold (−78° C.) solution of sulfuryl chloride (1.3 mL, 16 mmol) in THF (10 mL). The mixture was stirred at 0° C. for 1.5 h and cooled to −78° C. and bubbled ammonia gas for 10 min and stirred at −78° C. for 10 min and allowed to warm to r.t. maintained under balloon pressure of NH3 for 2 h. Diluted with 100 mL ether, filtered off the solids and the filtrate was concentrated to afford a brown solid. Brown solid in THF was stirred with K2CO3 for 1h and filtered and concentrated to afford 1-methylpiperidine-4-sulfonamide as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.59 (2 H, m), 1.84 (2 H, m), 1.93 (2 H, m), 2.15 (3 H, s), 2.71 (1 H, ddd, J=12.13, 8.32, 3.66 Hz), 2.84 (2 H, m), 6.69 (2 H, brs).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.058 mL
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-4-sulfonamide
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1-Methylpiperidine-4-sulfonamide
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1-Methylpiperidine-4-sulfonamide
Reactant of Route 4
1-Methylpiperidine-4-sulfonamide
Reactant of Route 5
1-Methylpiperidine-4-sulfonamide
Reactant of Route 6
1-Methylpiperidine-4-sulfonamide

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